![molecular formula C31H28O2 B14476100 2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol CAS No. 65644-55-5](/img/structure/B14476100.png)
2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,7,7-Tetraphenyl-6-oxabicyclo[321]octan-5-ol is a complex organic compound with the molecular formula C31H28O2 This compound features a unique bicyclic structure with four phenyl groups and an oxygen atom incorporated into the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor molecule containing phenyl groups and an oxygen atom. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Solvents: Typical solvents include dichloromethane (CH2Cl2), toluene, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism by which 2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups and the oxygen atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
8-Oxabicyclo[3.2.1]octane: A simpler analog with a similar bicyclic structure but without the phenyl groups.
2-Oxabicyclo[2.2.2]octan-6-ol: Another bicyclic compound with different ring sizes and substituents.
Uniqueness
2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol is unique due to its four phenyl groups, which significantly influence its chemical properties and reactivity. This makes it distinct from other bicyclic compounds and provides unique opportunities for research and application.
Propiedades
Número CAS |
65644-55-5 |
|---|---|
Fórmula molecular |
C31H28O2 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
2,2,7,7-tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol |
InChI |
InChI=1S/C31H28O2/c32-29-21-22-30(24-13-5-1-6-14-24,25-15-7-2-8-16-25)28(23-29)31(33-29,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28,32H,21-23H2 |
Clave InChI |
OPWXKGXMKLXXNH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2CC1(OC2(C3=CC=CC=C3)C4=CC=CC=C4)O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


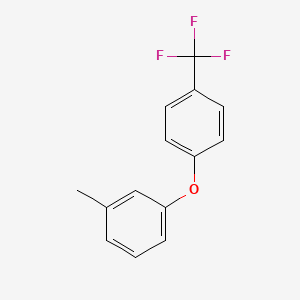
![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)


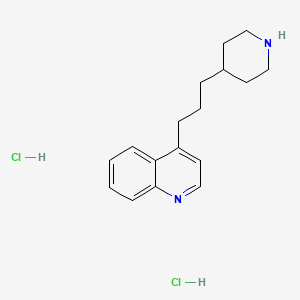
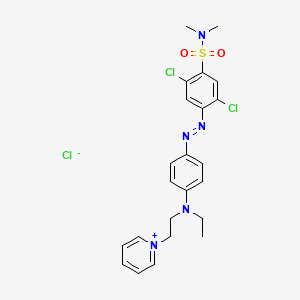
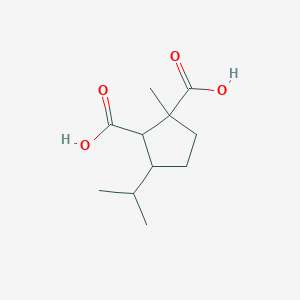
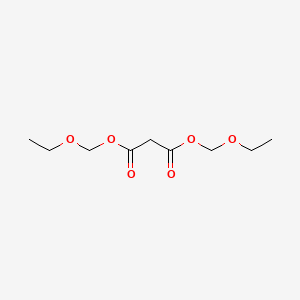
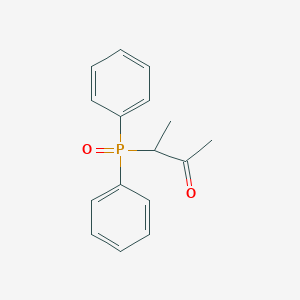
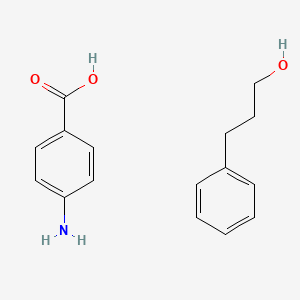
![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)


![1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)](/img/structure/B14476094.png)
